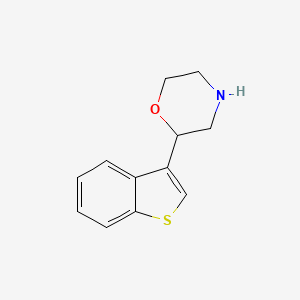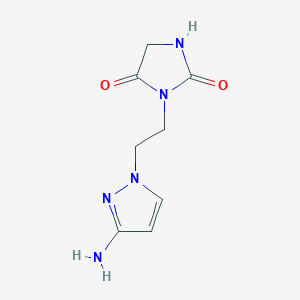![molecular formula C10H19NO4 B13524153 (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a protecting group for the amino function during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a popular choice for protecting the amino group due to its stability under a variety of reaction conditions and its ease of removal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid with the tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid follows similar principles but on a larger scale. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .
化学反応の分析
Types of Reactions
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents such as DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide products when used in coupling reactions.
科学的研究の応用
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The primary function of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. The mechanism involves the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to reveal the free amino group for further reactions .
類似化合物との比較
Similar Compounds
(3S)-4-{[(9-fluorenylmethoxy)carbonyl]amino}-3-methylbutanoic acid: Another amino-protecting group used in peptide synthesis.
(3S)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Also used for protecting amino groups but requires different deprotection conditions.
Uniqueness
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is unique due to its stability under a wide range of conditions and its ease of removal using mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
特性
分子式 |
C10H19NO4 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChIキー |
FNYRVJJDNPAVSS-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C |
正規SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




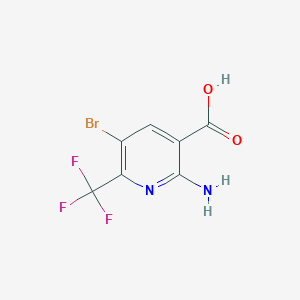
![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
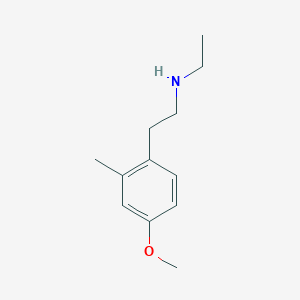
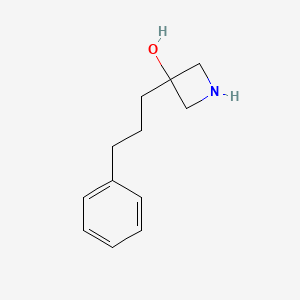
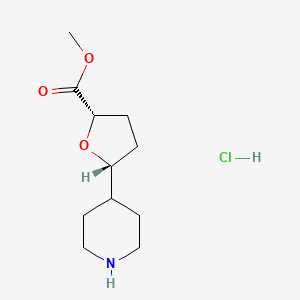
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)

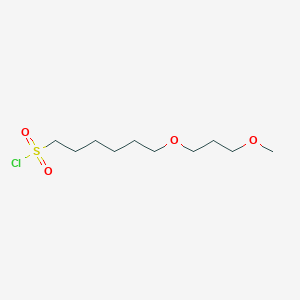
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
